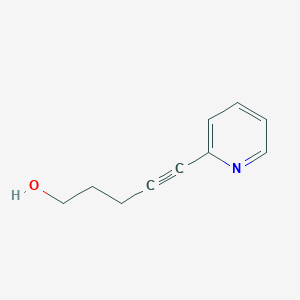
5-(pyridin-2-yl)pent-4-yn-1-ol
Cat. No. B8750100
M. Wt: 161.20 g/mol
InChI Key: MTEZTIMLFCQTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05134128
Procedure details


A mixture of 2-bromopyridine (5 g, 31.6 mmol), palladium (II) acetate (5 mg), copper (I) iodide (5 mg), triphenylphosphine (5 mg) in triethylamine (40 ml) was deaerated with argon for 5 minutes. After 4-pentyn-1-ol (3.49 ml, 37.9 mmol) was added, the solution was rapidly heated to reflux under argon and conditions maintained for 22 hours. On cooling, the mixture was poured into 2M sodium hydroxide (ca. 30 ml) and extracted thoroughly with ethyl acetate. Evaporation of the dried (magnesium sulphate) extracts gave an oil, which was flash chromatographed on silica using 60% ethyl acetate/chloroform. Fractions with Rf of about 0.12 on evaporation gave the title alcohol as a pale brown oil.




Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:27]([OH:32])[CH2:28][CH2:29][C:30]#[CH:31].[OH-].[Na+]>C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:31]#[C:30][CH2:29][CH2:28][CH2:27][OH:32] |f:3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
3.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC#C)O
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was rapidly heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
conditions maintained for 22 hours
|
|
Duration
|
22 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted thoroughly with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulphate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
extracts gave an oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica using 60% ethyl acetate/chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Fractions with Rf of about 0.12 on evaporation
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

